
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyridine ring and an indazole ring
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is studied for its potential biological activities. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine: This compound has shown promise in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the design of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which 3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the biological system and the specific disease being targeted.
Comparison with Similar Compounds
3-(Pyridin-4-yl)benzoic acid: Similar structure with a benzoic acid moiety instead of the indazole ring.
1,3,5-tris(pyridin-4-yl)benzene: Contains multiple pyridine rings in its structure.
2-oxo-3-(pyridin-4-yl)propanoic acid: Contains a pyridine ring and a keto group.
Uniqueness: 3-(Pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid is unique due to its combination of the pyridine and indazole rings, which provides distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
1338247-24-7 |
|---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26122 |
Synonyms |
3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


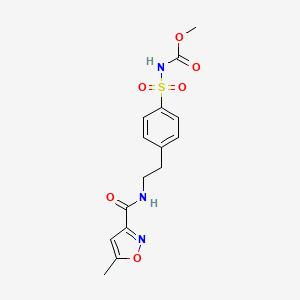
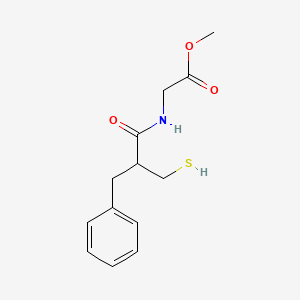
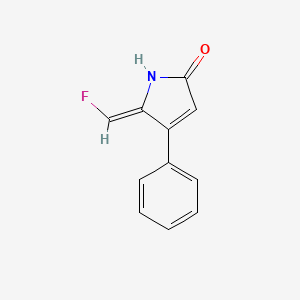
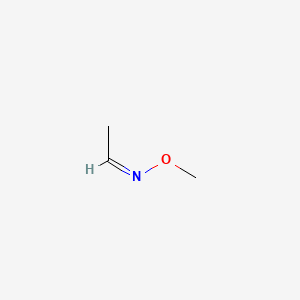
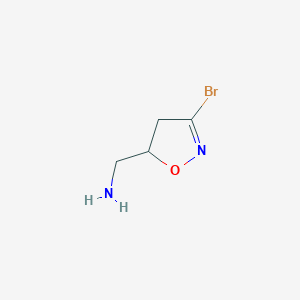
![4-[(1S)-1-amino-2-methylpropyl]phenol](/img/structure/B1142727.png)
